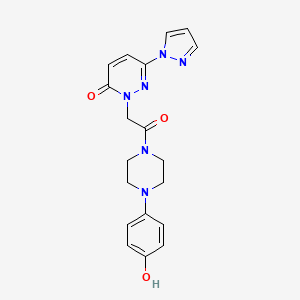
2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a pyridazine core, which is substituted with hydroxyphenyl and pyrazole groups. This structural diversity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) indicates that the presence of the hydroxyphenyl group enhances its antiproliferative activity.
The compound exhibited an IC50 value lower than that of standard drugs like doxorubicin, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported around 31.25 µg/mL for specific strains. This suggests a dual action mechanism potentially involving interference with bacterial cell wall synthesis or function.
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects. Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like activities in animal models. The mechanism may involve modulation of serotonin receptors, similar to other piperazine derivatives.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Mechanism : It disrupts cellular processes in bacteria, possibly through inhibition of protein synthesis or interference with DNA replication.
- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may underlie its neuropharmacological effects.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Propiedades
IUPAC Name |
2-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-16-4-2-15(3-5-16)22-10-12-23(13-11-22)19(28)14-25-18(27)7-6-17(21-25)24-9-1-8-20-24/h1-9,26H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQONFQCUKFKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













